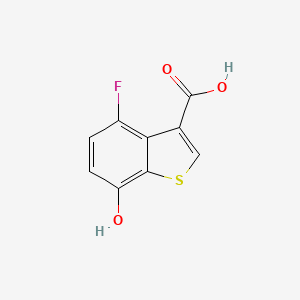

4-Fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid is a chemical compound . It is a derivative of benzothiophene, which is a type of heterocyclic compound . The compound has a molecular weight of 196.2 .

Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can be used to synthesize aminothiophene derivatives .Aplicaciones Científicas De Investigación

Liquid Crystalline Properties

Research into liquid crystalline properties of benzothiophene derivatives, including compounds structurally related to 4-Fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid, has been conducted. Chiral aliphatic and aromatic esters of 7-decyl[1]benzothieno[3,2-b][1]benzothiophene-2-carboxylic acid were synthesized, exhibiting mesomorphic behavior. Specifically, the introduction of lateral substituents such as fluoro led to a reduction in polymorphism, with only the SmA phase remaining. This suggests potential applications in materials science, particularly in the development of liquid crystal displays (LCDs) and other optoelectronic devices (Košata et al., 2004).

Antibacterial Agents

Compounds structurally similar to this compound have been evaluated for their antibacterial properties. For instance, derivatives of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues were synthesized, showing significant antibacterial activity. These findings highlight the potential of such compounds in the development of new antibiotics, contributing to the ongoing battle against resistant bacterial strains (Egawa et al., 1984).

Photophysical Properties

The study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores, which share a functional similarity with this compound, has unveiled novel photophysical behaviors. These compounds exhibit dual emissions (normal and ESIPT emissions) along with large Stokes shifts, suggesting their utility in the development of advanced fluorescence-based sensors and imaging agents (Padalkar & Sekar, 2014).

Fluorescent Probes

Fluorophenol derivatives, structurally related to this compound, have been developed into fluorescent probes capable of sensing magnesium and zinc cations. These probes exhibit high sensitivity to pH changes, particularly around the physiological range, making them suitable for biological studies and environmental monitoring (Tanaka et al., 2001).

High-Performance Liquid Chromatography (HPLC)

The development of high-performance liquid chromatography (HPLC) methods for the detection of carboxylic acids, using derivatives similar to this compound, has improved the sensitivity and specificity of analytical techniques. These advancements facilitate the detection of low femtomole levels of carboxylic acids, crucial for environmental analysis, food safety, and biomedical research (Tsuchiya et al., 1982).

Propiedades

IUPAC Name |

4-fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3S/c10-5-1-2-6(11)8-7(5)4(3-14-8)9(12)13/h1-3,11H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETAMNHDTTYHGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CSC2=C1O)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

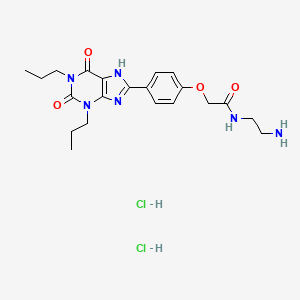

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2803716.png)

![N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2803723.png)

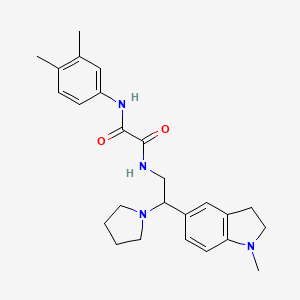

![2',3'-Dihydrospiro {cyclopropane-1,1'-pyrrolo[2,3-c]pyridine}dihydrochloride](/img/structure/B2803724.png)

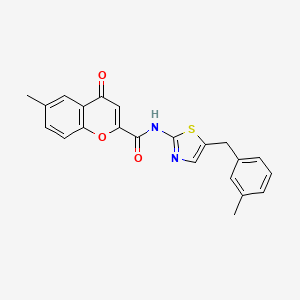

![4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2803728.png)

![7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)